molecular formula C12H9N2NaO5S B1665442 Tropaeolin O CAS No. 547-57-9

Tropaeolin O

Cat. No. B1665442
CAS RN: 547-57-9
M. Wt: 316.27 g/mol
InChI Key: COEZWFYORILMOM-IERUDJENSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropaeolin O is a compound with the molecular formula C12H9N2NaO5S . It is also known by other names such as Acid Orange 6, Resorcinol yellow, and Chrysoine . It is a derivative of azo dyes used as pH indicators .


Molecular Structure Analysis

Tropaeolin O has a molecular weight of 316.27 g/mol . Its IUPAC name is sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate . The InChI and Canonical SMILES representations provide more details about its molecular structure .


Chemical Reactions Analysis

Tropaeolin O has been used in the determination of Pd(II) ions. The process of the metalorganic complex formation and Pd(II) ions determination were studied using UV–Vis spectrophotometry .

Scientific Research Applications

1. Photodegradation of Tropaeolin O in the Presence of Ag-Doped ZnO Nanoparticles

  • Methods of Application: Ag-doped ZnO nanoparticles were prepared in ethylene glycol at 197 °C and characterized by UV-Vis absorption, photoluminescence, high-resolution transmission electron microscopy (HRTEM), energy dispersive X-ray spectroscopy (EDX), and electron diffraction (ED) .
  • Results: Absorption analysis indicates that 92% and 58% of Tropaeolin O were degraded using 100 and 50 ppm of Ag-doped ZnO nanoparticles, respectively, during the first 550 min .

2. Degradation of Tropaeolin O in the Presence of ZnO Nanoparticles

  • Application Summary: Zinc oxide nanoparticles have potential applications in nanomedicine, biosensors, catalysts, and biomedical bio-imaging because of their intrinsic optical properties. This research focuses on the degradation of Tropaeolin O in the presence of ZnO nanoparticles .
  • Methods of Application: Zinc oxide nanoparticles were generated in the presence of ethylene glycol as solvent and zinc precursors at 197 °C using a reflux system .
  • Results: The maximum degradation of Tropaeolin O was 81% after contact with concentrations of 500 ppm of light-activated ZnO .

3. Tropaeolin OO as a Chemical Sensor for Pd(II) Ions

  • Application Summary: This research focuses on the development of a selective method that enables Pd(II) determination in the presence of Pt(IV) ions using the azo-dye Tropaeolin OO (TR). The selective determination of metals in waste solutions is a very important aspect of the industry and environmental protection .
  • Methods of Application: The process of the metalorganic complex formation and Pd(II) ions determination were studied by using UV–Vis spectrophotometry under different conditions: solvents (water and B-R buffer), pH (2.09–6.09), temperature (20–60 °C), anions and cations concentrations .
  • Results: The formed metalorganic complex between Pd and Tropaeolin OO allows for distinguishing Pd(II) ions from both platinum complexes, i.e., Pt(II), Pt(IV). Moreover, the proposed method can be applied to solutions containing both chloride and chlorate ions. The obtained characteristic spectrum with two maxima allows the determination of palladium even in the presence of other cations (Na, K, Mg, Zn, Co, Ni, Al) and changed concentrations of Pt(IV) ions .

4. Tropaeolin O in Textile, Food, and Biomedical Industries

Safety And Hazards

Tropaeolin O should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors/dust. It should be used only in well-ventilated areas .

properties

IUPAC Name

sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S.Na/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19;/h1-7,15-16H,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEZWFYORILMOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873925
Record name C.I. Acid Orange 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown solid; [Merck Index] Brown powder; [Acros Organics MSDS]
Record name Tropaeolin O
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18457
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Tropaeolin O

CAS RN

547-57-9
Record name Acid Orange 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-(2,4-dihydroxyphenyl)diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Orange 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(2,4-dihydroxyphenylazo)benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID ORANGE 6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF91VMI73L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tropaeolin O
Reactant of Route 2
Reactant of Route 2
Tropaeolin O
Reactant of Route 3
Reactant of Route 3
Tropaeolin O
Reactant of Route 4
Reactant of Route 4
Tropaeolin O
Reactant of Route 5
Reactant of Route 5
Tropaeolin O
Reactant of Route 6
Reactant of Route 6
Tropaeolin O

Citations

For This Compound
488
Citations
TL Kwong, KF Yung - Journal of Nanomaterials, 2015 - dl.acm.org
… investigated for the photocatalytic degradation of Tropaeolin O under visible light irradiation. … and thus the photocatalytic degradation rate of Tropaeolin O would increase. Despite the …
Number of citations: 16 dl.acm.org
K Torres-Torres, VI Nash-Montes… - International Nano …, 2022 - Springer
… To evaluate the photocatalytic capacity of ZnO NPs, Tropaeolin O, and Amaranth solutions … by absorbance at λ max of 423 nm for Tropaeolin O and 522 nm for Amaranth, respectively. …
Number of citations: 2 link.springer.com
M Boiko, T Vrublevska, O Korkuna, G Teslyar - Spectrochimica Acta Part A …, 2011 - Elsevier
… sulphanilamides interaction with acid monoazo dye Tropaeolin O (sodium salt of 2′,4′-… Spectrophotometric utilization of Tropaeolin O is very limited, it is known only about its use …
Number of citations: 16 www.sciencedirect.com
SJ Bailon-Ruiz, Y Cedeño-Mattei, K Torres-Torres… - Micro, 2023 - mdpi.com
… The objective of this research was to evaluate the photocatalytic degradation of Tropaeolin O dye … Moreover, the photodegradation pathway of Tropaeolin O is monitored by analyzing …
Number of citations: 2 www.mdpi.com
B Perlmutter‐Hayman, R Shinar - International Journal of …, 1975 - Wiley Online Library
The reaction between tropaeolin O and hydroxyl ions has been reinvestigated in the pH range between 10.8 and 12.2 at 25C and an ionic strength I of 0.1 M, using the T‐jump method. …
Number of citations: 18 onlinelibrary.wiley.com
R Heydari, F Bastami, M Hosseini… - Iranian chemical …, 2017 - icc.journals.pnu.ac.ir
In this study, a simple and low-cost method was developed for extraction and pre-concentration of brilliant blue(BB) and Tropaeolin O(TO) in food samples using cloud point extraction (…
Number of citations: 8 icc.journals.pnu.ac.ir
JA Ramsay, T Nguyen - Biotechnology Letters, 2002 - Springer
… The Microtox assay before decoloration showed that Amaranth and Tropaeolin O were not toxic [… After decoloration the toxicity of the solutions containing Amaranth, Tropaeolin O and …
Number of citations: 183 link.springer.com
HJ Hsing, PC Chiang, EE Chang… - Ozone: Science and …, 2006 - Taylor & Francis
The combination of ozonation with UV irradiation can remove Tropaeolin O (AO6) and its by-products effectively and completely. The ozone dose affects the rate of decolorization, AO6 …
Number of citations: 7 www.tandfonline.com
B Perlmutter‐Hayman, R Shinar - International Journal of …, 1978 - Wiley Online Library
The kinetics of the deprotonation of tropaeolin O by OH − ions was investigated between 9 and 30C, and by OD − ions at 24.7C. The pH range was 10.7–12.5, and the ionic strength …
Number of citations: 5 onlinelibrary.wiley.com
C Cripps, JA Bumpus, SD Aust - Applied and environmental …, 1990 - Am Soc Microbiol
… Colored metabolites were observed for Azure B and Tropaeolin O in both nitrogen-limited and nitrogen-sufficient cultures, and a Congo Red metabolite was found only in nitrogen…
Number of citations: 672 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.